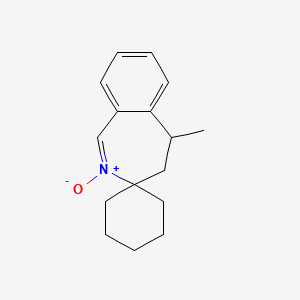
5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide
Description
5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: is a complex organic compound belonging to the class of benzazepines. Benzazepines are bicyclic compounds containing a fused benzene and azepine ring. This particular compound features a methyl group at the 5-position, a dihydro modification at the 4,5-positions, and a spirocyclohexane ring attached to the 3-position, with an N-oxide functional group.
Properties
IUPAC Name |
5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-11-16(9-5-2-6-10-16)17(18)12-14-7-3-4-8-15(13)14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPNYCSPXVPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)[N+](=CC3=CC=CC=C13)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the reaction of allyl phenylcarbamate with a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, may be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: can undergo various chemical reactions, including:
Oxidation: : The N-oxide group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to convert the N-oxide group to an amine.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and ozone.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzazepine derivatives.
Scientific Research Applications
5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound and its derivatives may be used in biological studies to understand the structure-activity relationships of benzazepine derivatives.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of central nervous system disorders and cardiovascular diseases.
Industry: : The compound may be used in the production of advanced materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
List of Similar Compounds
Benzazepine
Dihydrobenzazepine
Benzazepine N-oxide
7-methyl-2-(phenylcarbamoyloxymethyl)-1,2,5,6,7,11b-hexahydrobenzo[c]isoxazolo[2,3-a]azepine-5-spirocyclohexane
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


